

Application Notes & Protocols: Determining Silatrane Structure using X-ray Crystallography

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Compound of Interest

Compound Name: Silatrane

Cat. No.: B128906

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Silatrane**s are a class of tricyclic organosilicon compounds characterized by a transannular coordinate bond between the silicon and nitrogen atoms. This unique structural feature imparts them with interesting chemical and biological properties, making them valuable in fields ranging from materials science to pharmacology. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic and molecular structure of **silatrane**s in the solid state.^{[1][2]} It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding their structure-activity relationships. These application notes provide a comprehensive overview and detailed protocols for the determination of **silatrane** structures using single-crystal X-ray diffraction.

Experimental Protocols

The determination of a **silatrane** crystal structure is a multi-step process that begins with obtaining high-quality crystals and ends with the refinement and validation of the final structural model.^{[2][3]}

Protocol 1: Crystallization of Silatranes

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.^[4]

- **Sample Purification:** Ensure the **silatrane** compound is of high purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

- Solvent Selection: Choose a solvent or a mixture of solvents in which the **silatrane** has moderate solubility.
- Supersaturation: Create a supersaturated solution of the **silatrane** compound. A common method is to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly.[5]
- Crystal Growth: Allow the solution to stand undisturbed in a vibration-free environment. Slow evaporation of the solvent at room temperature is another effective technique for growing crystals. Crystal growth may take several days to weeks.[5]
- Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor.

Protocol 2: Crystal Mounting and Data Collection

- Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
- Mounting: Mount the selected crystal on a goniometer head.[5] For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
- Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or pixel detector.[2]
- Data Collection:
 - X-ray Source: Use a monochromatic X-ray beam, commonly from a Cu K α ($\lambda \approx 1.54 \text{ \AA}$) or Mo K α ($\lambda \approx 0.71 \text{ \AA}$) source.[6]
 - Preliminary Analysis: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.[7]
 - Strategy Definition: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.[8]

- Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam.^{[1][4]} The rotation range for each image is typically 0.5-1.0°.

Protocol 3: Data Processing, Structure Solution, and Refinement

- Data Integration: Process the raw diffraction images to measure the intensity and position of each reflection. This step converts the image data into a list of Miller indices (h,k,l) and their corresponding intensities.^[2]
- Scaling and Merging: Scale and merge the integrated data from all images. This step corrects for experimental variations and produces a final, unique set of reflection data.
- Structure Solution: Determine the initial phases of the structure factors. For small molecules like **silatranes**, "direct methods" are typically successful in providing an initial electron density map.^{[1][2]}
- Model Building: Interpret the electron density map to build an initial molecular model, identifying the positions of the individual atoms.
- Structure Refinement: Iteratively refine the atomic positions, and their atomic displacement parameters (ADPs), against the experimental diffraction data using a least-squares procedure.^[3] The goal is to minimize the difference between the observed structure factors and those calculated from the model. The quality of the refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF).
- Validation: After refinement, the final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Data Presentation

Quantitative data from X-ray crystallography experiments are typically summarized in standardized tables. Below is an example of crystallographic data for two modifications of a Schiff base tailed **silatrane**.^[9]

Table 1: Example of Crystallographic Data and Refinement Parameters.^[9]

Parameter	Modification 1	Modification 1a
Empirical Formula	C26 H28 N2 O4 Si	C26 H28 N2 O4 Si
Formula Weight	472.60	472.60
Temperature (K)	296(2)	296(2)
Wavelength (Å)	0.71073	0.71073
Crystal System	Monoclinic	Triclinic
Space Group	P21/c	P-1
Unit Cell Dimensions		
a (Å)	11.233(2)	8.3550(17)
b (Å)	15.659(3)	11.139(2)
c (Å)	13.911(3)	13.945(3)
α (°)	90	81.33(3)
β (°)	109.18(3)	84.18(3)
γ (°)	90	71.92(3)
Volume (Å ³)	2311.2(8)	1215.3(4)
Z (molecules/unit cell)	4	2
Density (calculated, g/cm ³)	1.359	1.291
Reflections Collected	11841	6239
Independent Reflections	4061	4061
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0540, wR2 = 0.1477	R1 = 0.0519, wR2 = 0.1420
Goodness-of-fit on F ²	1.031	1.034

Table 2: Comparison of Key Geometric Parameters in **Silatranes**.

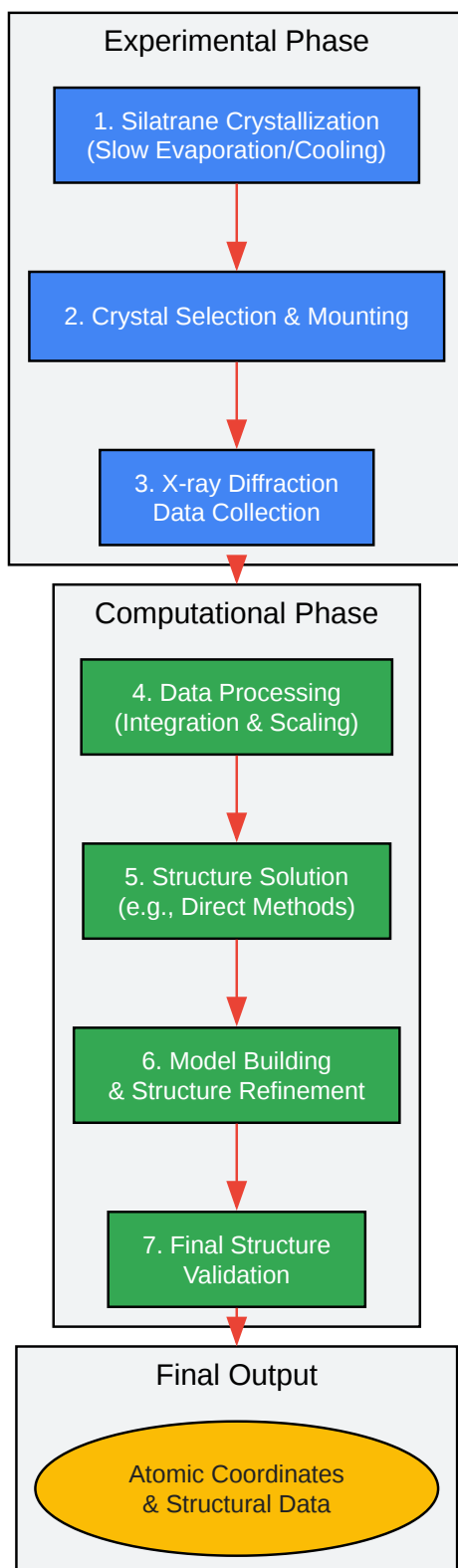
The Si-N transannular bond is a defining feature of **silatranes**. Its length can vary depending on the substituent on the silicon atom and the physical state (solid vs. gas).

Compound	Method	Si-N Distance (Å)	Reference
HSi(OCH ₂ CH ₂) ₃ N	Gas Electron Diffraction	2.406(27)	[10][11]
CH ₃ Si(OCH ₂ CH ₂) ₃ N	Gas Electron Diffraction	2.45(5)	[10]
FSi(OCH ₂ CH ₂) ₃ N	Gas Electron Diffraction	2.324(14)	[10]
PtCl[Si(OCH ₂ CH ₂) ₃ N] [PMe ₂ Ph] ₂ (non-bonded)	X-ray Crystallography	2.89(1)	[7]

Note: Gas-phase electron diffraction Si-N distances are consistently longer than those typically found in the crystalline phase, reflecting the influence of crystal packing forces.[10]

Workflow Visualization

The overall process for determining a crystal structure using X-ray crystallography can be visualized as a logical workflow.



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Caption: Workflow for **Silatrane** Structure Determination by X-ray Crystallography.

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